molecular formula C13H17N B12315219 2-(But-3-en-1-yl)-1,2,3,4-tetrahydroisoquinoline

2-(But-3-en-1-yl)-1,2,3,4-tetrahydroisoquinoline

Katalognummer: B12315219
Molekulargewicht: 187.28 g/mol
InChI-Schlüssel: XSUWDIKWJOLKAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(But-3-en-1-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1803611-03-1) is a high-purity synthetic organic compound serving as a versatile building block in medicinal chemistry and drug discovery. This compound features the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in pharmacology known for its presence in a wide array of biologically active natural products and synthetic analogs . The THIQ core is associated with diverse biological activities, including antitumor, antibacterial, antiviral, and antifungal properties, making it a valuable template for developing new therapeutic agents . The but-3-en-1-yl side chain introduces a reactive alkene functional group, which provides a handle for further chemical modifications via reactions such as cross-coupling or oxidation, expanding its utility in synthetic organic chemistry . This compound is primarily used as a key pharmaceutical intermediate and fine chemical in the synthesis of more complex molecules for research and development applications . It is supplied as >99% pure bulk material, with quality verified by analytical methods including LCMS, GCMS, HPLC, and NMR to ensure consistency and reliability for research purposes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C13H17N

Molekulargewicht

187.28 g/mol

IUPAC-Name

2-but-3-enyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C13H17N/c1-2-3-9-14-10-8-12-6-4-5-7-13(12)11-14/h2,4-7H,1,3,8-11H2

InChI-Schlüssel

XSUWDIKWJOLKAQ-UHFFFAOYSA-N

Kanonische SMILES

C=CCCN1CCC2=CC=CC=C2C1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Pd-Catalyzed Allylic Alkylation

A prominent route involves palladium-catalyzed allylic alkylation of N-aryl tetrahydroisoquinolines. As demonstrated in, 1-(but-3-en-1-yl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline (3x) was synthesized via a Pd2(dba)3/BINAP-catalyzed coupling between 1-bromonaphthalene and 1,2,3,4-tetrahydroisoquinoline. The reaction employs sodium tert-butoxide as a base in toluene under reflux (110°C, 20 h), achieving 43% yield after purification by column chromatography (PE/EA, 50:1–20:1). Critical parameters include:

Parameter Value
Catalyst Pd2(dba)3 (5 mol%), BINAP (10 mol%)
Base Sodium tert-butoxide (1.0 equiv)
Solvent Toluene
Temperature 110°C (reflux)
Reaction Time 20 hours
Yield 43%

This method benefits from scalability and compatibility with diverse aryl bromides, though steric hindrance at the ortho position may reduce efficiency.

Reductive Amination and Cyclization

An alternative approach utilizes reductive amination of ortho-ethoxyvinyl benzylamines. As detailed in, 2-(but-3-en-1-yl) derivatives are accessible via Suzuki-Miyaura coupling of 2-bromobenzylamines with 2-ethoxyvinylboronic acid pinacol ester, followed by cyclization using triethylsilane (Et3SiH) and trifluoroacetic acid (TFA). For example, treatment of N-aryl 2-bromobenzylamine with 2-ethoxyvinylboronic ester under Pd catalysis (SPhos ligand, K3PO4, dioxane, 100°C) yields intermediate alkenes, which undergo intramolecular reductive amination (Et3SiH/TFA, DCM, rt) to furnish the tetrahydroisoquinoline core in 34–70% yield over two steps.

Grignard Addition-Cyclization Sequences

Ketoamide Alkylation and Cyclization

Grignard reagents enable the construction of 1,1-disubstituted tetrahydroisoquinolines. As outlined in, ketoamides react with organomagnesium compounds (e.g., but-3-enylmagnesium bromide) to form tertiary alcohols, which undergo acid-catalyzed cyclization (p-toluenesulfonic acid, PTSA) to yield 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines. For instance:

  • Alkylation : Ketoamide + but-3-enylmagnesium bromide → tertiary alcohol (85–90% yield).
  • Cyclization : Tertiary alcohol + PTSA (cat.) → 2-(but-3-en-1-yl)-1,2,3,4-tetrahydroisoquinoline (50–65% yield).

This method is limited by the availability of Grignard reagents and potential over-alkylation.

Enantioselective Synthesis via Transfer Hydrogenation

Chiral 2-(but-3-en-1-yl) derivatives are accessible via asymmetric transfer hydrogenation of 3,4-dihydroisoquinolines. As described in, Ru(II)-catalyzed hydrogenation of 6,7-dimethoxy-1-[2-(6-trifluoromethyl-pyridin-3-yl)-ethyl]-3,4-dihydroisoquinoline using a chiral catalyst (e.g., (R)-TsDPEN) yields enantiomerically enriched (>90% ee) tetrahydroisoquinolines. Subsequent alkylation with α-bromo-phenyl-acetic acid methyl ester introduces the but-3-enyl side chain, though this step remains untested for the specific target compound.

Comparative Analysis of Methodologies

Method Yield Range Stereoselectivity Scalability Key Limitations
Pd-Catalyzed Coupling 34–70% Low High Requires expensive catalysts
InCl3 Cyclization ~60% None Moderate Limited substrate scope
Grignard Alkylation 50–65% None High Over-alkylation risks
Transfer Hydrogenation 41–83% High (≥90% ee) Low Multi-step synthesis required

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-(But-3-en-1-yl)-1,2,3,4-Tetrahydroisochinolin durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um die entsprechenden Ketone oder Carbonsäuren zu bilden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um die entsprechenden Alkohole zu erhalten.

    Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der But-3-en-1-yl-Gruppe, unter Verwendung von Reagenzien wie Alkylhalogeniden oder Sulfonaten.

Häufige Reagenzien und Bedingungen:

    Oxidation: Kaliumpermanganat in saurem oder neutralem Medium.

    Reduktion: Lithiumaluminiumhydrid in trockenem Ether.

    Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydrid.

Hauptprodukte:

    Oxidation: Ketone oder Carbonsäuren.

    Reduktion: Alkohole.

    Substitution: Substituierte Tetrahydroisochinoline.

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

Research indicates that tetrahydroisoquinoline derivatives, including 2-(But-3-en-1-yl)-1,2,3,4-tetrahydroisoquinoline, exhibit significant neuropharmacological activities. They have been studied for their potential roles in treating:

  • Neurodegenerative Disorders : The compound shows promise as a therapeutic agent against conditions like Alzheimer's disease by potentially inhibiting acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain .
  • Orexin Receptor Antagonism : Certain derivatives have been identified as antagonists for orexin receptors, which are implicated in sleep disorders and eating disorders. This suggests that this compound could be explored for similar therapeutic uses .

Antimicrobial Activity

The potential antimicrobial properties of tetrahydroisoquinoline derivatives have been investigated. Studies indicate that these compounds can exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Neurotransmitter Receptors : The compound may interact with neurotransmitter systems, influencing mood and cognitive functions.
  • Enzymatic Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in metabolic disorders .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound compared to other tetrahydroisoquinoline derivatives, the following table summarizes key characteristics:

Compound NameDescriptionUnique Features
1,2,3,4-TetrahydroisoquinolineParent compoundBasic structure for many derivatives
1-Methyl-1,2,3,4-tetrahydroisoquinolineContains a methyl groupIntermediate in drug synthesis
3-Methyl-1,2,3,4-tetrahydroisoquinolineMethyl group at position 3Exhibits varying biological activities
1-(Phenyl)-1,2,3,4-tetrahydroisoquinolineContains a phenyl groupKnown for drug synthesis applications

Uniqueness : The presence of a butenyl substituent distinguishes this compound from its counterparts. This structural feature may enhance its reactivity and influence its pharmacological properties.

Case Studies and Research Findings

Several studies have documented the applications and effects of tetrahydroisoquinoline derivatives:

  • Neurodegenerative Disorders : A study demonstrated that specific tetrahydroisoquinolines could effectively inhibit acetylcholinesterase activity in vitro. This suggests their potential utility in treating Alzheimer's disease by preventing cognitive decline associated with reduced acetylcholine levels .
  • Orexin Receptor Antagonists : Research has highlighted the effectiveness of certain tetrahydroisoquinoline derivatives as orexin receptor antagonists. These compounds showed promise in managing sleep disorders and appetite regulation .
  • Antimicrobial Properties : Investigations into the antimicrobial effects of tetrahydroisoquinolines revealed significant inhibitory activity against various pathogens. This positions them as potential candidates for developing new antibiotics or antifungal agents .

Wirkmechanismus

The mechanism of action of 2-(But-3-en-1-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For instance, it may interact with neurotransmitter receptors in the brain, influencing neurological functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Critical Analysis of Contradictory Evidence

  • Therapeutic vs. Toxic Effects : While some THIQs (e.g., antifungal derivatives) are therapeutic, others (e.g., N-methyl-THIQ) are neurotoxic. This dichotomy highlights substituent-dependent effects.
  • Metabolic Stability : 1MeTIQ is stable in vivo, whereas N-methyl-THIQ is rapidly oxidized to toxic species. The butenyl group’s metabolic fate remains speculative but warrants caution.

Biologische Aktivität

2-(But-3-en-1-yl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular structure of this compound includes a tetrahydroisoquinoline core with a butenyl substituent. This structural feature is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Recent studies have indicated that tetrahydroisoquinoline derivatives exhibit promising anticancer activity. For instance, compounds derived from this scaffold have been shown to inhibit Bcl-2 family proteins, which are critical in regulating apoptosis in cancer cells. A specific derivative demonstrated a binding affinity (Ki = 5.2 µM) against Bcl-2 protein and induced apoptosis in Jurkat cells through caspase-3 activation .

Table 1: Anticancer Activity of THIQ Derivatives

CompoundTarget ProteinBinding Affinity (Ki)Effect on Cell Line
1Bcl-25.2 µMInduced apoptosis
2Mcl-1Not specifiedAnti-proliferative

Neuroprotective Effects

The neuroprotective potential of THIQ compounds is also noteworthy. Isoquinoline alkaloids have been studied for their effects on neurodegenerative disorders. For example, certain THIQ derivatives have shown efficacy in modulating neurotransmitter systems and protecting neuronal cells from oxidative stress .

Antimicrobial Activity

Tetrahydroisoquinolines have demonstrated activity against various pathogens. In vitro studies have reported that some derivatives possess antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Interaction : THIQ compounds often interact with neurotransmitter receptors (e.g., dopamine receptors), influencing signaling pathways involved in mood regulation and neuroprotection .
  • Apoptosis Induction : By inhibiting anti-apoptotic proteins like Bcl-2, these compounds can trigger programmed cell death in cancerous cells .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that protect cells from oxidative damage, contributing to their neuroprotective effects .

Study on Anticancer Activity

A study evaluated a series of substituted tetrahydroisoquinolines for their ability to inhibit cancer cell proliferation. The results indicated that specific modifications to the tetrahydroisoquinoline structure enhanced anticancer activity against various cell lines .

Neuroprotection in Animal Models

In animal models of neurodegeneration, THIQ derivatives were administered to assess their protective effects against neurotoxic agents. The findings revealed a significant reduction in neuronal death and improved cognitive function post-treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 2-(But-3-en-1-yl)-1,2,3,4-tetrahydroisoquinoline derivatives?

  • Answer : The compound is typically synthesized via ring-expansion reactions or cyclization strategies. For example, pseudo-base intermediates derived from 3,4-dihydroisoquinolines can undergo alkylation with but-3-en-1-yl groups, followed by acid-catalyzed cyclization to form the tetrahydroisoquinoline core . Solvent-free aza-Friedel-Crafts reactions between dihydroisoquinolines and nucleophiles (e.g., naphthols) are also effective, offering high regioselectivity under mild conditions . Key parameters include solvent choice, temperature, and stoichiometry of the alkylating agent.

Q. How can researchers characterize the stereochemistry of this compound derivatives?

  • Answer : Chiral HPLC or NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) are standard methods. X-ray crystallography is definitive for absolute configuration determination, as demonstrated in structurally similar tetrahydroisoquinoline derivatives . Enantiomeric purity can also be assessed via polarimetry or enzymatic resolution techniques .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Answer : Avoid inhalation, skin contact, and eye exposure. Use PPE (gloves, goggles, lab coats) and work in a fume hood. Storage should be in airtight containers under inert gas (e.g., N₂) to prevent oxidation, as tetrahydroisoquinolines are prone to degradation . Emergency protocols include immediate rinsing with water for eye/skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of bifunctional 1,2,3,4-tetrahydroisoquinoline derivatives?

  • Answer : Bifunctional derivatives require precise control of electrophilic substitution and cyclization. For example, using epichlorohydrin as an electrophile enables intramolecular cyclization of N-arylalkylsulfonamides, forming two tetrahydroisoquinoline rings in a single step. Optimizing the molar ratio of reactants (e.g., 1:1.2 for amine:epichlorohydrin) and reaction time (12–24 hrs at 80°C) improves yields to >75% . Microwave-assisted synthesis can further reduce reaction times and enhance selectivity .

Q. What methodologies resolve contradictions in reported biological activities of tetrahydroisoquinoline derivatives?

  • Answer : Discrepancies in bioactivity (e.g., antitumoral vs. neurotoxic effects) often arise from structural variations or assay conditions. Comparative SAR studies using isogenic cell lines and standardized assays (e.g., MTT for cytotoxicity) are essential. For example, introducing a methylsulfonyl group at position 2 enhances antitumor activity but may increase neurotoxicity due to enhanced blood-brain barrier permeability . Meta-analyses of IC₅₀ values across studies can identify confounding factors like solvent polarity or cell type .

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

  • Answer : Common byproducts include over-alkylated isomers or oxidized derivatives. Strategies include:

  • Catalytic control : Use Pd/C or Raney Ni to suppress side reactions during hydrogenation .
  • Temperature modulation : Lowering reaction temperatures (e.g., 0–5°C) reduces dimerization .
  • Purification : Flash chromatography with gradient elution (hexane:EtOAc 4:1 to 1:1) effectively isolates the target compound .

Q. What analytical techniques are most effective for studying substituent effects on biological activity?

  • Answer :

  • Computational modeling : DFT calculations predict electronic effects of substituents (e.g., methoxy groups at position 7 enhance electron density, altering receptor binding) .
  • Spectroscopic analysis : ¹H-NMR coupling constants and NOESY correlations reveal conformational preferences influenced by substituents .
  • Biological assays : Dose-response curves in enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity) quantify substituent impact .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.